molecular formula C9H11IO2S B13867342 1-Iodo-4-isopropylsulfonyl-benzene

1-Iodo-4-isopropylsulfonyl-benzene

Cat. No.: B13867342
M. Wt: 310.15 g/mol
InChI Key: WDLADBFQLBHADA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-4-isopropylsulfonyl-benzene typically involves the iodination of a suitable precursor, such as 4-isopropylsulfonyl-benzene. The iodination process can be carried out using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-isopropylsulfonyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Iodo-4-isopropylsulfonyl-benzene is unique due to the presence of both the iodine atom and the isopropylsulfonyl group, which confer distinct reactivity and versatility in chemical transformations. This makes it a valuable compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C9H11IO2S

Molecular Weight

310.15 g/mol

IUPAC Name

1-iodo-4-propan-2-ylsulfonylbenzene

InChI

InChI=1S/C9H11IO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3

InChI Key

WDLADBFQLBHADA-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)I

Origin of Product

United States

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